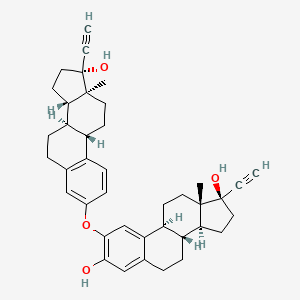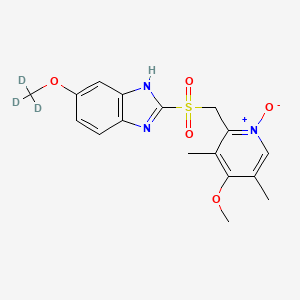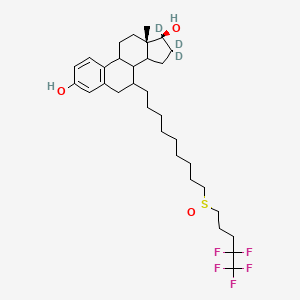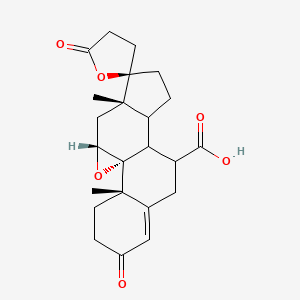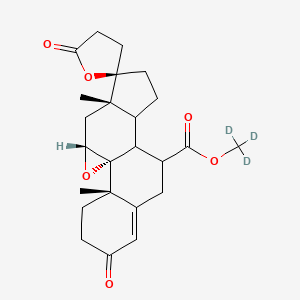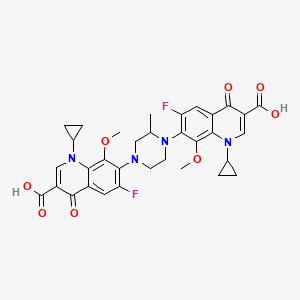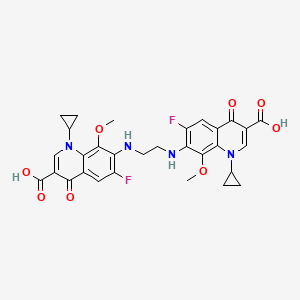
Physostigmine-d3 Salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stable isotope labeled (deuterated) internal standard for Physostigmine
Applications De Recherche Scientifique
Alzheimer's Disease Treatment
Physostigmine salicylate has been explored as a treatment option for Alzheimer's disease. It functions as an acetylcholinesterase (AChE) inhibitor, enhancing memory and learning capabilities. This potential role in Alzheimer’s disease treatment is underscored by its pharmacological effects, which include the short-acting inhibition of AChE and butyrylcholinesterase (BuChE), contributing to its therapeutic benefits in this context (Triggle, Mitchell, & Filler, 1998).
Anticholinergic Poisoning Treatment
Physostigmine salicylate, due to its ability to cross the blood-brain barrier as a centrally acting cholinesterase inhibitor, has been effective in rapidly and dramatically reversing the effects produced by anticholinergic drugs. It is utilized in managing anticholinergic poisoning, proving effective in both peripheral and central nervous system effects of this condition (Manoguerra & Ruiz, 1976).
Tricyclic Antidepressant Overdose Management
In cases of tricyclic antidepressant overdose, physostigmine salicylate has been used successfully. Its properties enable it to reverse both central and peripheral manifestations of the anticholinergic syndrome caused by these overdoses, acting rapidly within 5 to 20 minutes after administration (Johnson, 1976).
Injectable Controlled Release Delivery System
Physostigmine salicylate has been incorporated in a soybean injectable emulsion, aiming to control the drug release from the emulsion. This new delivery system shows potential in maintaining the stability of physostigmine and preserving its effectiveness over extended periods (Benita, Friedman, & Weinstock, 1986).
Serotonin Uptake in Human Blood Platelets
Research indicates that physostigmine salicylate can significantly affect serotonin uptake in human blood platelets. It was found to cause a transient depression in mood and independently decreased the maximum velocity (Vmax) of platelet serotonin uptake, suggesting its influence on cholinergic mechanisms related to mood and depression (Rausch, Janowsky, Risch, & Huey, 1985).
Treatment of Septic Shock
Physostigmine salicylate has been investigated for its potential in treating septic shock due to intra-abdominal infection. A study showed that its administration was well tolerated and hinted at possible benefits in recovering from septic shock, although further research is needed for conclusive evidence (Pinder et al., 2019).
Propriétés
Nom du produit |
Physostigmine-d3 Salicylate |
|---|---|
Formule moléculaire |
C15H18D3N3O2.C7H6O3 |
Poids moléculaire |
416.49 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



